5-(Thiomorpholin-4-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiomorpholin-4-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C9H11NO2S. It is a furan derivative, characterized by the presence of a thiomorpholine ring attached to the furan ring at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution at the 5-position of the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Thiomorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-(Thiomorpholin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(Thiomorpholin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Thiomorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiomorpholine ring and the furan ring may play a role in binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-(Thiomorpholin-4-yl)thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Contains a chlorophenoxy group instead of a thiomorpholine ring.
Uniqueness
5-(Thiomorpholin-4-yl)furan-2-carbaldehyde is unique due to the presence of both a thiomorpholine ring and a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
5-thiomorpholin-4-ylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-7-8-1-2-9(12-8)10-3-5-13-6-4-10/h1-2,7H,3-6H2 |
InChI Key |
VLZOHRRKURVPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.